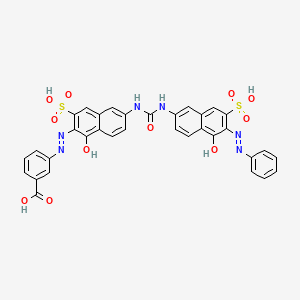
Direct Orange 29 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Orange 29 free acid is a synthetic azo dye, known for its vibrant orange color. It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and rayon. The compound has the molecular formula C34H24N6O11S2 and a molecular weight of 756.718 g/mol . Its structure includes multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility in water and its ability to bind to fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Orange 29 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.
The reaction conditions often require maintaining a low temperature (0-5°C) during diazotization to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its free acid form.
Chemical Reactions Analysis
Types of Reactions
Direct Orange 29 free acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form azoxy compounds.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of aromatic amines.
Substitution: Introduction of sulfonic or nitro groups on the aromatic rings.
Scientific Research Applications
Direct Orange 29 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a model compound for studying drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mechanism of Action
The mechanism of action of Direct Orange 29 free acid involves its ability to form strong interactions with fibers through hydrogen bonding and van der Waals forces. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate the fibers and form stable bonds. The azo groups contribute to the dye’s vibrant color by absorbing specific wavelengths of light.
Comparison with Similar Compounds
Direct Orange 29 free acid can be compared with other azo dyes such as Direct Orange 26 and Direct Blue 1. While all these dyes share similar azo structures, this compound is unique due to its specific combination of functional groups, which impart distinct solubility and binding properties. Similar compounds include:
Direct Orange 26: Another azo dye with similar applications but different solubility and binding characteristics.
Direct Blue 1: A blue azo dye used in similar industries but with different color properties and chemical behavior.
Properties
CAS No. |
25255-09-8 |
|---|---|
Molecular Formula |
C34H24N6O11S2 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C34H24N6O11S2/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51) |
InChI Key |
LHZXQEFDPQKZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















